Dexfenfluramine, also known as dexfenfluramine hydrochloride and marketed under the brand name Redux, is a synthetic serotonergic anorectic drug []. It belonged to a class of medications that worked by increasing serotonin levels in the brain, leading to appetite suppression []. Dexfenfluramine was developed in the 1970s as a potential treatment for obesity [].
Dexfenfluramine is the d-enantiomer of fenfluramine, meaning it has a slightly different spatial arrangement of atoms compared to its counterpart []. Both share a similar structure to amphetamine but lack the stimulating effects []. The key feature of dexfenfluramine's structure is the presence of a primary amine group and a trifluoromethyl benzene ring, which are believed to be crucial for its interaction with serotonin receptors [].
The specific synthesis of dexfenfluramine is not readily available in scientific literature as it was a proprietary pharmaceutical compound. However, the general synthesis of amphetamine-like structures involves condensation reactions between ketones or aldehydes and primary amines. The decomposition of dexfenfluramine likely follows a similar path as amphetamines, undergoing breakdown in the body to form inactive metabolites [].
Dexfenfluramine acts by increasing the levels of the neurotransmitter serotonin in the brain. It achieves this through two main mechanisms:
The increased serotonin activity in the brain is believed to suppress appetite and promote feelings of satiety [].
Dexfenfluramine belongs to a class of drugs called serotonin reuptake inhibitors (SRIs). These medications work by increasing the levels of serotonin, a neurotransmitter, in the brain. Research suggests that dexfenfluramine specifically affects a specific serotonin pathway involved in feelings of satiety (feeling full) and appetite control []. Studies in animals demonstrated that dexfenfluramine decreased food intake and body weight [].
Dexfenfluramine was initially studied in clinical trials as a potential treatment for obesity. These studies showed promising results, with participants experiencing significant weight loss compared to a placebo group []. However, further investigation revealed a rare but serious side effect – valvular heart disease []. This discovery led to the withdrawal of dexfenfluramine from the market.
Despite its withdrawal, research using dexfenfluramine has contributed to the understanding of appetite regulation. Studies using the drug helped to elucidate the role of serotonin in satiety and food intake. This knowledge continues to inform the development of new medications for weight management [].